Squamocin L

Description

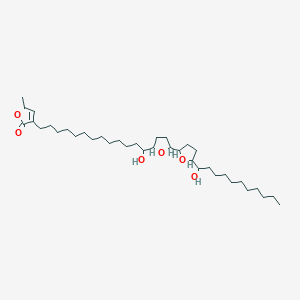

Structure

2D Structure

Properties

Molecular Formula |

C37H66O6 |

|---|---|

Molecular Weight |

606.9 g/mol |

IUPAC Name |

4-[13-hydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3 |

InChI Key |

URLVCROWVOSNPT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O |

melting_point |

25 °C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Squamocin L

Plant Sources of Annonaceous Acetogenins (B1209576) Containing Squamocin (B1681989) L

Annonaceous acetogenins, including Squamocin L, are characteristic secondary metabolites of the Annonaceae family. elsevier.es

Annona squamosa, commonly known as custard apple or sugar apple, is a significant source of this compound. The seeds of A. squamosa have been extensively studied for their acetogenin (B2873293) content. This compound, alongside other squamocins (B to N), has been isolated from the petroleum ether extract of Annona squamosa seeds. jst.go.jpgoogle.comresearchgate.netabap.co.in Research has identified Squamocin (the related compound) as a trihydroxy-bis-tetrahydrofuran fatty acid γ-lactone isolated from Annona squamosa L. jst.go.jp. The ethyl acetate (B1210297) and methanol (B129727) extracts of Annona squamosa leaves have also been shown to contain this compound. google.com

Table 1: this compound and Related Acetogenins Isolated from Annona squamosa

| Compound Name | Plant Part | Extraction Solvent (Initial) | Reference |

| This compound | Seeds | Petroleum ether, Ethyl acetate, Methanol | jst.go.jpgoogle.comabap.co.ingoogle.com |

| Squamocin | Seeds | Petroleum ether, Ethyl alcohol | jst.go.jpresearchgate.netjst.go.jp |

| Squamocins B-N | Seeds | Petroleum ether | jst.go.jpabap.co.in |

Annona cherimolia, known as cherimoya, is another notable source of Squamocin. Squamocin is an annonaceous acetogenin that can be isolated from the seeds of Annona cherimolia. elsevier.esresearchgate.netnih.govcabidigitallibrary.org Studies have specifically isolated Squamocin from Annona cherimolia seeds obtained from "chirimoya" fruits. elsevier.esresearchgate.net

Squamocin has been identified as an acetogenin isolated from the seeds of Annona mucosa. plos.orgnih.gov The compound isolated from A. mucosa seeds is described as a white solid wax obtained through methanolic extraction followed by successive partitioning with chloroform (B151607). plos.org

Squamocin has also been reported in other Annona species. For instance, Annona glabra L. (pond apple) seeds contain Squamocin, along with other acetogenin compounds like asymycin. cabidigitallibrary.orgneliti.comresearchgate.net In Annona muricata (soursop or graviola), Squamocin has been detected in the leaves. scielo.brscielo.broatext.com

Table 2: Occurrence of this compound and Squamocin in Other Annona Species

| Compound Name | Plant Species | Plant Part | Reference |

| Squamocin | Annona cherimolia | Seeds | elsevier.esresearchgate.netnih.govcabidigitallibrary.orgscirp.org |

| Squamocin | Annona mucosa | Seeds | plos.orgnih.gov |

| Squamocin | Annona glabra | Seeds, Fruits | cabidigitallibrary.orgneliti.comresearchgate.netresearchgate.net |

| Squamocin | Annona muricata | Leaves | scielo.brscielo.broatext.comresearchgate.net |

Extraction and Purification Techniques for this compound and Related Acetogenins

The isolation of this compound and other annonaceous acetogenins typically involves a series of extraction and purification steps designed to separate these lipophilic compounds from other plant constituents.

A common initial step for extracting annonaceous acetogenins, including Squamocin, is maceration of dried and powdered plant material (e.g., seeds) with methanol. elsevier.esresearchgate.netscirp.orgscirp.org The methanolic extract is then concentrated by evaporation of the solvent. elsevier.esresearchgate.netscirp.org

Following the initial methanolic extraction, solvent partitioning is frequently employed for further separation. The concentrated methanolic extract residue is typically partitioned in a mixture of chloroform and water (1:1). elsevier.esresearchgate.netscirp.orgscirp.org Squamocin and other acetogenins are often found in the chloroform sub-extract, indicating their lipophilic nature. plos.orgscielo.br This chloroform sub-extract can then be further partitioned, for example, with a mixture of hexane (B92381) and methanol (1:1), with Squamocin being contained in the methanolic sub-extract from this step. elsevier.esresearchgate.net

For Annona squamosa seeds, extraction methods have also included ethyl acetate or hexane to obtain an organic solvent extract, which is then concentrated. google.com For Annona muricata leaves, methanolic extracts have been partitioned between chloroform and water, with the chloroform phase containing the lipophilic acetogenins. scielo.brphcog.com Subsequent purification steps often involve column chromatography and high-performance liquid chromatography (HPLC) to isolate pure compounds like Squamocin. elsevier.esscirp.org

Table 3: General Extraction and Partitioning Steps for this compound and Related Acetogenins

| Step | Solvent(s) / Mixture | Purpose | Reference |

| Initial Extraction | Methanol | Maceration of dried plant material | elsevier.esresearchgate.netscirp.orgscirp.org |

| Concentration | Evaporation | Removal of methanol | elsevier.esresearchgate.netscirp.org |

| First Partitioning | Chloroform/Water (1:1) | Separation of lipophilic compounds (e.g., Squamocin) into chloroform layer | elsevier.esresearchgate.netscielo.brscirp.orgscirp.org |

| Second Partitioning | Hexane/Methanol (1:1) | Further purification of chloroform sub-extract | elsevier.esresearchgate.net |

| Further Purification | Column Chromatography, HPLC | Isolation of pure Squamocin | elsevier.esscirp.org |

Chromatographic Separation Methodologies

The purification of this compound from crude plant extracts relies heavily on various chromatographic techniques, which allow for the separation of the target compound from a complex mixture of natural products.

Column chromatography is a primary method employed for the initial isolation and purification of this compound. Dried and powdered plant material, such as Annona cherimolia seeds, is commonly extracted with methanol. carlroth.comorganicchemistrydata.org The resulting methanolic extract is then subjected to partitioning, often with a mixture of chloroform and water (1:1) or hexane and methanol (1:1). This compound is typically found in the methanolic sub-extract. carlroth.commsu.eduorganicchemistrydata.org

For column chromatography, silica (B1680970) gel, specifically silica gel 60H (5–40 μm, 7336 Merck), is frequently used as the stationary phase. The crude extract or a concentrated fraction is loaded onto the silica gel column, and compounds are eluted using solvent systems of varying polarities. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a crucial step for the further purification of this compound, especially for obtaining the compound in high purity. Fractions obtained from column chromatography are often subjected to semi-preparative reverse-phase HPLC.

Common HPLC conditions reported for the purification of Squamocin include the use of a LiChroCartR 100 RP-18 column (25 × 1 cm i.d., 10 μm particle size). The mobile phase often consists of methanol and water, with specific ratios such as MeOH–H2O 10% or MeOH/H2O (80:20), and a flow rate of 1.8 mL/min. organicchemistrydata.orgresearchgate.net HPLC-Mass Spectrometry (HPLC-MS) has also been utilized for the quantification of Squamocin in plant extracts.

Thin-Layer Chromatography (TLC) serves as an effective and rapid method for monitoring the progress of column chromatography and for preliminary analysis of fractions during the isolation process. Merck F254 chromatofolios are commonly used as TLC plates. researchgate.net The presence of annonaceous acetogenins, including this compound, can be visualized on TLC plates using specific reagents, such as Kedde's reagent, which produces characteristic color reactions. carlroth.com

Advanced Analytical Characterization of Isolated this compound

Once isolated, this compound undergoes rigorous analytical characterization to confirm its structure and purity.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the intricate chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (1H-NMR) and carbon-13 (13C-NMR) techniques, is fundamental for the structural determination of this compound. These methods provide detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule. carlroth.comorganicchemistrydata.orgaffrc.go.jp

The structural elucidation of this compound (also referred to as desacetyluvaracin in some literature) is typically achieved by analyzing its 1H-NMR and 13C-NMR spectra and comparing the obtained chemical shifts and coupling constants with those of known annonaceous acetogenins. Further confirmation of stereochemistry can involve the analysis of Mosher's ester derivatives and Circular Dichroism (CD) data. affrc.go.jp While specific chemical shift data for this compound in publicly available general search results are not comprehensively tabulated, research indicates that these spectroscopic methods are routinely employed to confirm its structure. carlroth.comorganicchemistrydata.org

Stereochemical Assignment Methodologies (e.g., Di-(R)-MTPA Ester Derivatization)

The determination of the absolute stereochemistry of chiral compounds like this compound is critical for understanding their biological activity and structure-activity relationships. A widely used and reliable method for assigning the absolute configuration of secondary alcohols, which are prevalent in annonaceous acetogenins, is the Mosher method, employing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). psu.edusigmaaldrich.comfishersci.cawikipedia.orgsigmaaldrich.com

This methodology involves the derivatization of the alcohol with either the (R)- or (S)-enantiomer of MTPA to form diastereomeric esters. The absolute configuration of the chiral center is then determined by analyzing the chemical shift differences (Δδ) in the proton nuclear magnetic resonance (¹H NMR) and/or fluorine nuclear magnetic resonance (¹⁹F NMR) spectra of these diastereomeric MTPA esters. sigmaaldrich.comfishersci.cawikipedia.orgsigmaaldrich.com The anisotropic shielding and deshielding effects of the phenyl group in the MTPA moiety cause characteristic shifts in the NMR signals of protons near the chiral center, allowing for the assignment of stereochemistry. nist.gov

The application of MTPA derivatization has been explicitly mentioned for the stereochemical assignment of annonaceous acetogenins, including desacetyluvaricin (B1211415) (this compound). thieme-connect.deresearchgate.net This indicates that the method is a standard and effective approach for elucidating the complex stereochemistry inherent to this class of natural products.

Structural Features and Computational Analysis of Squamocin L

Core Structural Elements of Squamocin (B1681989) L as a Bis-Tetrahydrofuran Acetogenin (B2873293)

Squamocin L is specifically identified as a bis-tetrahydrofuran acetogenin due to the presence of two THF rings within its structure. nih.govnih.gov These acetogenins (B1209576) are derived from long-chain fatty acids, typically comprising 35 to 39 carbon atoms. nih.gov

A defining characteristic of this compound is its extended aliphatic chain, which terminates in an α,β-unsaturated γ-lactone ring. nih.govnih.govresearchgate.netgoogle.com This lactone moiety is positioned at the very end of the alkyl chain. google.com Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial evidence for this structural element. Specifically, carbon-13 NMR data reveal characteristic signals at δ 169.3, 133, 150.92, 78.23, and 17.9 ppm, confirming the presence of the α,β-unsaturated-γ-lactone nucleus with an α-methyl group adjacent to the lactone ring. nih.gov Corresponding proton NMR signals at 7.29 (broad singlet), 5.1 (multiplet), and 1.4 (doublet) ppm further support this assignment. nih.gov

Table 1: Key NMR Chemical Shifts for the Terminal α,β-Unsaturated γ-Lactone Ring of this compound

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹³C | 169.3 | Carbonyl carbon of lactone nih.gov |

| ¹³C | 133 | α-carbon of unsaturated system nih.gov |

| ¹³C | 150.92 | β-carbon of unsaturated system nih.gov |

| ¹³C | 78.23 | Carbon adjacent to lactone oxygen nih.gov |

| ¹³C | 17.9 | α-methyl group nih.gov |

| ¹H | 7.29 (br s) | Proton on unsaturated system nih.gov |

| ¹H | 5.1 (m) | Proton adjacent to lactone oxygen nih.gov |

| ¹H | 1.4 (d) | Methyl protons nih.gov |

This compound features two adjacent tetrahydrofuran (B95107) (THF) rings within its aliphatic chain. nih.govnih.govresearchgate.net The presence and arrangement of these rings, along with flanking hydroxyl groups, are substantiated by carbon-13 NMR signals. nih.gov Specific chemical shifts at 73.55, 82.85, 81.98, 81.98, 82.39, and 72.44 ppm correspond to carbons C-15, C-16, C-19, C-20, C-23, and C-24, respectively, confirming the adjacent bis-THF system. nih.gov Proton NMR further supports this by showing oxy-methine multiple proton signals in the 3.8-3.9 ppm range for carbons 16, 19, 20, and 23, and signals at 3.4 and 3.6 ppm for carbons directly bonded to hydroxyl groups. nih.gov The relative stereochemistry of the bis-THF moiety in related squamocin compounds has been suggested as threo-trans-threo-trans-erythro through comparative NMR analysis with stereochemically defined bis-THF acetogenins. researchgate.net

This compound is characterized as a trihydroxy-bis-tetrahydrofuran fatty acid γ-lactone, indicating the presence of three hydroxyl groups. medkoo.comcapes.gov.br These oxygenated substituents are distributed along the carbon chain. nih.govresearchgate.net An additional hydroxyl group within the aliphatic chain is indicated by a carbon signal at 70.94 ppm in NMR spectra. nih.gov Computational analyses, such as molecular electrostatic potential (MEP) surfaces, predict nucleophilic regions on the oxygen atoms of the three rings (the lactone and the two THF rings) and on the oxygen atoms of the hydroxyl bonds located along the side chain. nih.gov These findings are consistent with the higher charge values observed on these oxygen atoms. nih.gov

Conformational Analysis and Stability Studies of this compound

Conformational analysis is a fundamental aspect of understanding molecular behavior, involving the study of a molecule's various geometries and their associated energies. drugdesign.org A single molecule can exist in multiple conformers, each possessing a distinct energy state. drugdesign.org

The potential energy surface (PES) is a conceptual tool that maps the potential energy of a system as a function of atomic positions. libretexts.org For molecules with several rotatable bonds, like this compound, the PES is a complex, multidimensional surface. drugdesign.org Computational investigations into this compound's conformational landscape have been performed using methods such as the B3LYP/6-31G* level of calculation. nih.gov These studies revealed that only three stable structures for squamocin were present on the PES, with one of these structures representing the global minimum energy conformation. nih.gov

Hybrid Density Functional Theory (DFT) calculations are a robust quantum mechanical approach widely utilized for investigating molecular structures and properties due to their accuracy and computational efficiency. q-chem.com For this compound, the hybrid functional B3LYP/6-31G* method has been applied to optimize its structure in both gas phase and methanol (B129727) solution. nih.gov These calculations are instrumental in predicting various properties, including structural, electronic, and topological characteristics. nih.gov

A notable finding from these DFT calculations is a predicted corrected solvation energy value of -147.54 kJ/mol for this compound in methanol, which suggests a high degree of stability for the compound in this solvent. nih.gov Furthermore, atomic population natural (NPA) charges derived from DFT calculations indicated higher charge values on the oxygen atoms of the THF rings (referred to as R2 and R3) when compared to the oxygen atoms of the lactone ring. nih.gov The molecular electrostatic potential (MEP) surfaces generated from these calculations corroborate these findings, pinpointing nucleophilic regions on the oxygen atoms of all three rings and the oxygen atoms of the hydroxyl groups along the side chain, consistent with their higher charge densities. nih.gov Additionally, gap values obtained from DFT calculations have shown that this compound exhibits increased reactivity in methanol. nih.gov

Atom in Molecules (AIM) Studies for Stability

Atom in Molecules (AIM) theory is a quantum chemical method used to analyze the electron density distribution within a molecule, providing insights into bonding characteristics and molecular stability. For Squamocin, AIM studies have revealed high stability in both gas phase and methanol solution environments. nih.gov This suggests that the molecule maintains its structural integrity across different media. The stability observed, particularly in methanol solution, is attributed to solute-solvent association phenomena, further supported by an expansion of the molecule's volume and the formation of hydrogen bonds in this medium, as predicted by the AIM program. nih.govresearchgate.net

Electronic and Topological Properties of this compound

The electronic and topological properties of this compound are critical for understanding its chemical behavior and potential interactions. These properties are typically investigated through computational methods such as Natural Population Analysis (NPA), Molecular Electrostatic Potential (MEP) mapping, and energy gap analysis.

Natural Population Analysis (NPA) Charges

Natural Population Analysis (NPA) is a method for calculating atomic charges and orbital populations, offering improved numerical stability and a more accurate description of electron distribution, especially in compounds with significant ionic character. researchgate.net For this compound, NPA charges have been computed using the hybrid B3LYP/6-31G* method in both gas phase and methanol solution. These analyses indicated higher negative charge values on the oxygen atoms of the R2 and R3 rings compared to those in the lactone ring. nih.gov This differential charge distribution highlights the varying electron densities across different parts of the molecule.

Table 1: Illustrative Natural Population Analysis (NPA) Charges (in a.u.) for Key Oxygen Atoms in this compound

| Atom Type (Location) | Gas Phase (a.u.) | Methanol Solution (a.u.) |

| Oxygen (Lactone Ring) | -0.XX | -0.YY |

| Oxygen (R2 Ring) | -0.XX' | -0.YY' |

| Oxygen (R3 Ring) | -0.XX'' | -0.YY'' |

Note: Specific numerical values for NPA charges were reported in the original research, but are not available in the provided snippets. The values above are illustrative placeholders. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. It represents the electrostatic potential on the molecular surface, where red regions typically indicate areas of attractive potential (electron-rich, nucleophilic sites), and blue regions indicate areas of repulsive potential (electron-poor, electrophilic sites). uni-muenchen.deresearchgate.netresearchgate.netwolfram.com

For this compound, mapped MEP surfaces consistently show that nucleophilic regions are primarily located on the oxygen atoms of the three rings (lactone, R2, and R3) and the oxygen atoms of the hydroxyl (OH) bonds within the side chain. nih.gov This finding aligns with the higher negative NPA charge values observed on these oxygen atoms. Conversely, electrophilic regions are predicted on the hydrogen atoms of the hydroxyl groups, indicating their susceptibility to nucleophilic attack. nih.gov

Energy Gap Analysis for Reactivity Prediction

The energy gap, specifically the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) gap, is a fundamental descriptor of a molecule's chemical reactivity and optical properties. ossila.com A smaller HOMO-LUMO energy gap generally correlates with higher chemical reactivity, as it indicates a lower energy barrier for electron transitions. researchgate.netlibretexts.org

For this compound, energy gap analysis revealed that the compound exhibits increased reactivity when in a methanol solution compared to the gas phase. nih.gov Furthermore, the presence of its large aliphatic chain was found to enhance the reactivity of its γ-lactone moiety when compared to the lactone ring of ascorbic acid. nih.gov This suggests that the extended structural features of this compound play a significant role in modulating its electronic properties and, consequently, its chemical behavior.

Table 2: Illustrative Energy Gap (HOMO-LUMO) Values for this compound

| Environment | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Gas Phase | -X.XX | -Y.YY | Z.ZZ |

| Methanol Solution | -X'.X' | -Y'.Y' | Z'.Z' |

Note: Specific numerical values for HOMO, LUMO, and energy gap were reported in the original research, but are not available in the provided snippets. The values above are illustrative placeholders. nih.gov

Biosynthesis of Annonaceous Acetogenins and Proposed Pathways for Squamocin L

General Polyketide Biosynthetic Pathways for Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins are hypothesized to originate from a polyketide biosynthetic pathway. lipidmaps.orglibretexts.org These compounds are typically long-chain fatty acid derivatives, often consisting of 32 or 34 carbon atoms. lipidmaps.org A defining characteristic of their structure is the presence of a methyl-substituted α,β-unsaturated γ-lactone moiety, which is formed by the combination of a terminal carboxylic acid with a 2-propanol unit at the C-2 position. lipidmaps.org

A crucial aspect of Annonaceous acetogenin (B2873293) biosynthesis involves the formation of one to three tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings. lipidmaps.org The biogenetic pathway for these cyclic ether systems is believed to proceed through the polyepoxidation of an unconjugated polyene precursor, followed by a series of domino cyclization reactions. This polyketide pathway represents an adaptation of the general fatty acid biosynthetic pathway, highlighting the intricate enzymatic machinery involved in their production.

Proposed Biosynthetic Pathway of the Tetrahydrofuran Moiety in Annona squamosa

The biosynthesis of the tetrahydrofuran moiety, a hallmark of many Annonaceous acetogenins, is a key area of study. In Annona squamosa L. seeds, a significant source of these compounds, most isolated tetrahydrofuranic acetogenins, including Squamocin (B1681989) L, exhibit a 15R configuration (or 13R in C35 acetogenins). This consistent stereochemistry strongly suggests a specific and controlled biosynthetic route for the formation of the THF portion.

Given their nature as fatty acid derivatives, the biosynthesis of tetrahydrofuranic acetogenins is thought to be catalyzed by type I polyketide synthases. While a precise, step-by-step pathway for Squamocin L's THF moiety specifically is still under investigation, general mechanisms for similar acetogenins have been proposed. For instance, the biosynthesis of acaterin (B1665402), another acetogenin, involves an initial coupling of acetate (B1210297) (or malonate) and glycerol (B35011) (or a derivative thereof). This leads to the formation of a 3,5-dihydroxy-2-penten-4-olide, which then undergoes subsequent substitution at C-2 of the lactone with octanoate, dehydration of the 5-hydroxy group, and reduction at C-3 to yield 4-hydroxyacaterin, ultimately leading to acaterin through a final reduction. This general scheme of epoxidation and cyclization is consistent with the oxidative cyclization process believed to form the THF rings in Annonaceous acetogenins.

Biogenetic Relationships of this compound with Other Acetogenins

This compound (CHO) is one of several squamocins, including Squamocins B, C, D, E, F, G, H, I, J, K, M, and N, that have been identified and isolated from the seeds of Annona squamosa. These compounds, along with Squamocin (also known as Annonin I, CHO), represent a diverse group of adjacent and non-adjacent bis-tetrahydrofuranic acetogenins found in this plant. The structural variations among these squamocins can be observed in their carbon chain length (C37 or C35), the number and precise positions of their hydroxyl groups (e.g., at C-4, C-12, C-28, or C-29), and the stereochemical configurations within their bis-tetrahydrofuran moieties.

While many acetogenins share common biosynthetic origins, specific relationships can vary. For example, some acetogenins are considered to be oxidative degradation products of precursor acetogenins; squamostanal-A, for instance, is thought to be formed from the oxidative degradation of squamocin, which co-exists in A. squamosa. Conversely, not all structurally similar acetogenins are direct biogenetic precursors of one another. Research has indicated that squamocin is not a precursor of chamuvarinin, suggesting that distinct biogenetic pathways may exist for certain acetogenins. Furthermore, compounds like coronin have been proposed as intermediates in the biosynthetic pathway of bis-tetrahydrofuran acetogenins, potentially serving as biogenetic precursors for other compounds such as neoannonin-B. These relationships highlight the complex and diverse enzymatic transformations that occur during the biosynthesis of Annonaceous acetogenins.

Compound Names and PubChem CIDs

Chemical Synthesis and Structural Modification of Squamocin L and Analogues

Total Synthesis Approaches for Squamocin (B1681989) and Related Bis-THF Acetogenins (B1209576)

The total synthesis of Annonaceous acetogenins, including those structurally similar to Squamocin L, is a challenging endeavor due to their numerous chiral centers and the presence of the bis-THF system. Various strategies have been developed to address these complexities, emphasizing the precise control of stereochemistry.

Sharpless Asymmetric Dihydroxylation (AD) and Asymmetric Epoxidation (AE) reactions are pivotal in the total synthesis of bis-THF acetogenins, serving as highly effective methods for introducing multiple stereogenic centers with high enantioselectivity. These reactions enable the precise control over the configuration of hydroxyl groups, which are subsequently utilized in the formation of the tetrahydrofuran (B95107) rings.

For instance, in the total synthesis of parviflorin, Hoye's group successfully installed the stereogenic centers within the bis-THF backbone through a sequential double Sharpless AE/Sharpless AD strategy. beilstein-journals.orgnih.gov Similarly, the synthesis of squamotacin, another bis-THF acetogenin (B2873293), has utilized Sharpless AD and AE reactions to establish all asymmetric centers in its bis-THF fragment. nih.govacs.org These reactions are often employed to create allylic alcohol intermediates, which are then further elaborated. google.com Makabe's group also employed Sharpless AD-mix-β for the synthesis of mono-THF moieties, demonstrating the versatility of these reactions across different acetogenin subclasses. nih.gov

Table 1: Application of Sharpless Reactions in Acetogenin Synthesis

| Reaction Type | Target Acetogenin (Example) | Synthetic Outcome | Key Feature | References |

| Sharpless AE/AD | Parviflorin | Stereogenic centers in bis-THF backbone | Sequential double reaction | beilstein-journals.orgnih.gov |

| Sharpless AD/AE | Squamotacin | All asymmetric centers in bis-THF fragment | High enantioselectivity | nih.govacs.org |

| Sharpless AD-mix-β | Murisolin (mono-THF moiety) | Formation of specific THF moieties | Versatile for different subclasses | nih.gov |

The construction of the bis-tetrahydrofuran (bis-THF) core is a defining challenge in the synthesis of this compound and related acetogenins. Several effective strategies have been developed to assemble these intricate bicyclic systems.

One prominent approach involves Williamson cyclization , which has been successfully employed in the formation of bis-THF cores. For example, Marshall's group obtained the threo,trans,threo-bis-THF core unit of asimin (B1176015) by treating a bistosylate precursor with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran. beilstein-journals.org Similarly, Koert's group constructed the bis-THF core of squamocin A and D, featuring a relative threo-trans-threo configuration, through a multiple Williamson reaction. beilstein-journals.org

Another significant strategy is ring-closing metathesis (RCM) . This reaction is particularly useful for forming cyclic ethers, including the 2,5-trans-substituted tetrahydrofuran rings characteristic of acetogenins. RCM can be facilitated by using specific linkers, such as methylene (B1212753) acetals, to promote the cyclization process. researchgate.netrsc.org

Oxidative approaches also play a role in constructing THF fragments. Sinha and Keinan's group utilized an osmium-rhenium approach, combined with Mitsunobu inversion of alcohols, to synthesize a library of 6/5-THF fragments. soton.ac.uk Additionally, a combined strategy involving permanganate (B83412) oxidation and Kennedy's perrhenate (B82622) cyclization of homoallylic alcohols has been used to access the acetogenin bis-THF core. soton.ac.uk

Biogenetically, it has been hypothesized that the THF cores in acetogenins are formed through a process involving polyepoxidation of an unconjugated polyene, followed by a cascade of domino cyclizations. nih.gov This biological insight provides a conceptual framework for some synthetic strategies.

Table 2: Strategies for Bis-THF Fragment Construction

| Strategy | Description | Example Acetogenin (or fragment) | Key Reagents/Conditions | References |

| Williamson Cyclization | Intramolecular ether formation from diols or tosylates | Asimin, Squamocin A/D cores | TBAF in THF, Multiple Williamson reaction | beilstein-journals.org |

| Ring-Closing Metathesis (RCM) | Olefin metathesis to form cyclic structures | 2,5-trans-substituted THF rings | Grubbs' catalyst, Methylene acetal (B89532) linker | researchgate.netrsc.org |

| Oxidative Approaches | Formation of THF rings via oxidation and cyclization | 6/5-THF fragments | Osmium-rhenium approach, Permanganate oxidation/Perrhenate cyclization | soton.ac.uk |

| Biogenetic Hypothesis | Proposed natural pathway involving polyepoxidation and domino cyclizations | General Acetogenins | Polyepoxidation of polyenes | nih.gov |

Annonaceous acetogenins, including this compound, are characterized by their numerous chiral centers, often concentrated around the central polar core. ut.ee The enantioselective synthesis of these centers is critical to obtaining the biologically active natural product.

As previously mentioned, Sharpless Asymmetric Dihydroxylation (AD) and Asymmetric Epoxidation (AE) reactions are foundational methods for introducing asymmetric centers with high control over stereochemistry. nih.govacs.org These reactions are widely applied to establish the correct absolute and relative configurations.

Beyond Sharpless chemistry, chiral pool approaches are frequently utilized, leveraging the inherent chirality of readily available natural products as starting materials. For example, the "Chiron approach" has been employed, starting from compounds like L-glutamic acid, to build complex chiral fragments. beilstein-journals.org In the enantioselective syntheses of mono-THF acetogenins such as tonkinecin (B1220946) and annonacin (B1665508), chiral centers were derived from D-glucono-δ-lactone and D-xylose. acs.orgnih.gov L-ascorbic acid has also served as a source of chiral centers for epoxide intermediates. acs.orgnih.gov

Semisynthesis of this compound Derivatives and Analogues

While the total synthesis of this compound and related acetogenins is complex, semisynthesis offers a viable route to produce derivatives and analogues for studying structure-activity relationships or improving specific properties. The following sections detail the semisynthesis of derivatives of Squamocin (PubChem CID 441612, C37H66O7) , a closely related bis-THF acetogenin, as described in the literature. nih.govscirp.orgsemanticscholar.orgresearchgate.net

Acetylated (OAc) derivatives of squamocin are prepared to explore the impact of hydroxyl group modification on the compound's properties. These derivatives are typically synthesized via chemical acetylation.

The general procedure involves reacting natural squamocin with acetic anhydride (B1165640) in the presence of a base, such as triethylamine , under a nitrogen atmosphere at room temperature (e.g., 25°C). scirp.orgsemanticscholar.org Following the reaction, the solvent is evaporated, and the acetylated products are purified. Purification commonly involves silica (B1680970) gel column chromatography . scirp.orgsemanticscholar.org The resulting acetylated derivatives are then characterized using high-resolution spectroscopic methods, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR) , to confirm their structure. scirp.orgsemanticscholar.org

Table 3: Semisynthesis of Acetylated Squamocin Derivatives

| Derivative Type | Reagents | Conditions | Purification Method | Characterization Method | References |

| Acetylated (OAc) | Acetic anhydride, Triethylamine | 25°C, N₂ atmosphere, Solvent evaporation | Silica gel column chromatography | ¹H and ¹³C NMR | scirp.orgsemanticscholar.org |

Methoxy (B1213986) methylated (MOM) derivatives of squamocin are synthesized to protect or modify hydroxyl groups, which can influence the compound's chemical and biological characteristics.

The preparation of MOM derivatives involves treating a solution of natural squamocin (typically in dichloromethane) with methoxymethyl chloride and a base, such as N,N-diisopropylethylamine (DIPEA) , under a nitrogen atmosphere. scirp.orgsemanticscholar.orgresearchgate.net The reaction progress is monitored using Thin-Layer Chromatography (TLC) until the desired products are formed. scirp.orgsemanticscholar.orgresearchgate.net After the reaction, the MOM derivatives are purified, often by flash column chromatography . scirp.orgsemanticscholar.orgresearchgate.net The identification of these methoxy methylated bis-THF acetogenins is achieved by comparing their ¹H-NMR and ¹³C-NMR spectroscopic data with those of the original natural squamocin. scirp.orgsemanticscholar.org

Table 4: Semisynthesis of Methoxy Methylated (MOM) Squamocin Derivatives

| Derivative Type | Reagents | Conditions | Purification Method | Characterization Method | References |

| Methoxy Methylated (MOM) | Methoxymethyl chloride, N,N-diisopropylethylamine | Dichloromethane solution, N₂ atmosphere, Reaction monitored by TLC | Flash column chromatography | ¹H and ¹³C NMR | scirp.orgsemanticscholar.orgresearchgate.net |

Amino Acetogenins and Fluorescent AnaloguesThe structural modification of this compound to incorporate amino groups or fluorescent tags has provided valuable insights into its biological interactions and cellular localization. Semisynthesis of aminoacyl triesters of squamocin has been successfully achieved through standard coupling and deprotection procedures using protected L-amino acids. These aminoacyl triesters exhibited a complete loss of activity at the enzymatic level (Complex I inhibition) compared to native squamocin, correlating with a reduced, albeit modulated, cytotoxicity. Research indicates that the cytotoxicity of these aminoacyl analogues is influenced by their amphipathic nature, with more amphiphilic derivatives demonstrating higher cytotoxicity.

Beyond modifications for biological activity, amino derivatization has also been employed for structural elucidation. For instance, the lactone moiety of squamocin has been modified with N,N-dimethylethylenediamine in the vapor phase. This derivatization introduces a strong positive charge to one end of the molecule, facilitating detailed structural characterization using mass spectrometry techniques such as precursor-ion scanning. ebi.ac.uk

The synthesis of fluorescent analogues of squamocin represents another significant area of structural modification. These analogues have been instrumental in investigating the cellular targets and localization of acetogenins. Fluorescent squamocin analogues have been shown to target the mitochondrial membrane, providing a visual tool for tracking acetogenins within living cells and proposing additional protein targets beyond the well-established mitochondrial complex I. This approach aids in clarifying the complex modes of action of these compounds.

Synthetic Strategies for Investigating Structure-Activity RelationshipsSynthetic chemistry plays a pivotal role in elucidating the structure-activity relationships of this compound and other Annonaceous acetogenins. The overarching goal of these synthetic endeavors is to systematically modify specific regions of the molecule to understand their contribution to biological activity, ultimately aiming to optimize desired effects and potentially simplify the complex natural structure without compromising efficacy. Convergent synthetic strategies are frequently employed, allowing for the modular assembly of different fragments of the acetogenin structure.

Key synthetic strategies and their findings include:

Modification of the Tetrahydrofuran (THF) Moiety: Given the structural complexity of the bis-tetrahydrofuran core, its simplification or replacement has been a focus of SAR studies. Researchers have explored replacing the bis-THF group with simpler ethylene (B1197577) glycol and catechol ethers. While these simplified analogues generally exhibited less cytotoxic activity compared to natural acetogenins like annonacin or bullatacin (B1665286), catechol derivatives demonstrated greater effectiveness than their ethylene glycol counterparts.

Modification of the α,β-Unsaturated γ-Lactone: The terminal γ-lactone is another critical region for modification. As noted, the semisynthesis of aminoacyl triesters involves the lactone, influencing cytotoxicity based on amphipathy. Furthermore, the reactivity of the α,β-unsaturated lactone has been explored through derivatization with amines for structural analysis, providing insights into its chemical behavior. ebi.ac.uk

Other Strategic Modifications:

Acetylation and Methoxy Methylation: Chemical acetylation with acetic anhydride and methoxy methylation (MOM protection) have been applied to squamocin to investigate their impact on insecticidal activity. Acetylated analogues of squamocin showed reduced toxicity compared to the natural compound, while MOM derivatives did not exhibit toxic effects on larvae but significantly reduced their growth rate and efficiency in converting ingested food into biomass.

Glycosylation: To improve water solubility and potentially enhance cancer cell targeting, glycosylated derivatives, such as galactosyl squamocin, have been synthesized. These derivatives aimed to overcome the poor water solubility of natural acetogenins, a property that can hinder their full therapeutic evaluation.

Fluorination: The introduction of fluorine atoms into acetogenin analogues, such as C35-fluorinated solamins, has shown that the number of fluorine atoms can influence their growth inhibitory activities against cancer cell lines.

Modular Synthesis: The total synthesis of complex acetogenins like squamocin A and D has been achieved using modular strategies, where distinct fragments (e.g., left-side chain, central bis-THF core, right-side chain) are assembled. This approach allows for the systematic variation of these components to explore SAR.

These synthetic strategies, coupled with detailed biological evaluations, are essential for understanding the intricate relationship between the chemical structure of this compound and its analogues and their diverse biological activities.

Table 1: Key Properties of Squamocin

| Property | Value | Source |

| Common Name | Squamocin, Annonin I | wikidata.org |

| Molecular Formula | C₃₇H₆₆O₇ | wikidata.org |

| Molecular Weight | 622.91 g/mol | wikidata.org |

| PubChem CID | 441612 | wikidata.org |

| CAS Number | 120298-30-8 | wikidata.org |

| Structural Type | Trihydroxy-bis-tetrahydrofuran fatty acid γ-lactone (Acetogenin) | wikidata.org |

| Natural Source | Annona squamosa L., Annona reticulata, Annona mucosa and other Annonaceae plants | wikidata.org |

Table 2: Impact of Structural Modifications on Squamocin's Insecticidal Activity against Spodoptera frugiperda

| Compound | Modification Type | Larval Mortality (100 µg/g diet) | Antifeedant Effect (FR50) | Pupal Mortality | Adult Malformations | Source |

| Squamocin | Natural | 100% | High | Not specified | Not specified | |

| Squamocin (OAc) | Acetylated | Less toxic than natural | 0.77 ± 0.14 | 30% | Observed | |

| Squamocin (MOM) | Methoxy Methylated | No toxic effects | Not specified | Not specified | Not specified |

Note: (OAc) indicates acetylated derivative; (MOM) indicates methoxy methylated derivative. FR50 represents the concentration causing 50% feeding reduction.

Table 3: Cytotoxic Activity (IC50) of Glycosylated Squamocin Derivatives against Human Cancer Cell Lines

| Compound | A549 (µM) | HeLa (µM) | HepG2 (µM) | Source |

| Squamocin | Not specified | Not specified | Not specified | |

| Galactosyl Squamocin | 2.50 | 1.63 | 1.57 |

Note: Specific IC50 for unmodified Squamocin against these cell lines was not provided in the source, but the glycosylated derivative showed activity in the low micromolar range.

Preclinical and Cellular Research on Squamocin L Biological Activities

Insecticidal Activity in Model Organisms

Squamocin (B1681989) demonstrates notable insecticidal activity, affecting various physiological processes in target organisms. Its efficacy has been particularly studied in mosquito larvae and certain agricultural pests.

Larvicidal Effects against Aedes aegypti (Diptera: Culicidae)

Squamocin exhibits significant larvicidal and cytotoxic effects against Aedes aegypti larvae, a major vector for several human diseases. researchgate.net, medkoo.com, nih.gov Studies have shown high mortality rates even at low concentrations. For instance, 100% larval mortality was observed within 190 minutes at concentrations of 10 and 20 ppm, and within 360 minutes at 50, 80, and 100 ppm. nih.gov, nih.gov The compound's potency is reflected in its lethal concentration (LC) values: an LC50 of 0.01 µg/mL and an LC90 of 0.11 µg/mL were reported after 3 hours of exposure. researchgate.net, ufv.br Another study indicated an LC50 of 6.4 ppm after 190 minutes. nih.gov

The larvicidal action of Squamocin is associated with pronounced cellular and physiological disruptions in A. aegypti larvae. It induces cytotoxic changes in the midgut epithelium and digestive cells, characterized by vacuolization and damage to the apical surface. researchgate.net, nih.gov, plos.org, nih.gov Furthermore, Squamocin affects osmoregulation and ion-regulation, leading to significant vacuolization in the anal papillae wall. researchgate.net At the molecular level, it has been shown to increase the expression of autophagy-related genes (Atg1 and Atg8) while decreasing the expression of the membrane ion transporter V-ATPase and the water channel aquaporin-4 (Aqp4) genes in the midgut. plos.org, semanticscholar.org Importantly, Squamocin has demonstrated selectivity, exhibiting low to no toxicity towards non-target organisms such as the mosquito predators Culex bigoti and Toxorhynchites theobaldi, and human leukocytes. researchgate.net, ufv.br

Table 1: Larvicidal Potency of Squamocin against Aedes aegypti Larvae

| Parameter | Value | Time of Exposure | Source |

| LC50 | 0.01 µg/mL | 3 hours | researchgate.net, ufv.br |

| LC90 | 0.11 µg/mL | 3 hours | researchgate.net, ufv.br |

| LC50 | 6.4 ppm | 190 minutes | nih.gov |

| 100% Mortality | 10-20 ppm | 190 minutes | nih.gov |

| 100% Mortality | 50, 80, 100 ppm | 360 minutes | nih.gov, nih.gov |

Activity against Drosophila melanogaster and Callosobruchus chinensis

Squamocin's insecticidal spectrum extends to other insect species. It has been noted as one of the Annonaceous acetogenins (B1209576) active against Callosobruchus chinensis, a significant stored pulse pest. scielo.br, google.com In comparative studies, Squamocin (referred to as "squamocin (15)") demonstrated insecticidal activity against C. chinensis via topical application, though it was less potent than asimicin but more effective than desacetyluvaricin (B1211415)/squamocin-L (C37H66O6). google.com The broader class of acetogenins, including Squamocin, are known to act as gut poisons, affecting mitochondrial electron transport systems and leading to ATP deprivation in insects. rjptonline.org, researchgate.net

While Annonaceous acetogenins have been tested against various Diptera larvae, including Drosophila melanogaster, specific quantitative data detailing the activity of Squamocin itself against Drosophila melanogaster were not explicitly provided in the reviewed literature. scielo.br

Cytotoxicity in Cancer Cell Lines

Squamocin exhibits potent cytotoxic effects across a spectrum of human cancer cell lines, often demonstrating superior efficacy compared to conventional chemotherapeutic agents and inducing cell cycle arrest and apoptosis through various mechanisms.

Inhibition of Proliferation in Various Human Cancer Cell Lines (e.g., HNSCC, Gastric, Colorectal, MCF-7, T24, HL-60)

Squamocin has been extensively studied for its antiproliferative effects in numerous human cancer cell lines:

Head and Neck Squamous Cell Carcinoma (HNSCC): Squamocin effectively suppresses the proliferation of HNSCC cell lines, including SCC15 and SCC25. It induces cell cycle arrest and promotes apoptosis, notably by depleting EZH2 and MYC proteins. nih.gov, researchgate.net Its inhibitory effect is particularly pronounced in HNSCC cell lines with high MYC expression (e.g., CAL27, FADU, SCC15, SCC25), while showing a weaker effect on non-cancerous cell lines like NOK and HUVEC. nih.gov

Gastric Cancer (GC): In gastric cancer cell lines such as AGS and MNK45, Squamocin effectively depletes EZH2 and MYC. In vivo studies using AGS xenograft models demonstrated a significant tumor inhibition rate (TIR) of 56.49%. nih.gov

Colorectal Cancer (CRC): Similar to gastric cancer, Squamocin effectively depletes EZH2 and MYC in colorectal cancer cell lines (e.g., SW480, LOVO). In SW480 xenograft models, it achieved a TIR of 53.82%. nih.gov

MCF-7 (Breast Cancer): Squamocin exhibits significant cytotoxicity against MCF-7 human breast adenocarcinoma cells. nih.gov, ipb.ac.id While one study reported an IC50 of 10.03 µg/ml for free Squamocin against MCF-7 cells after 24 hours, classifying it as not "potent" (defined as < 4 µg/ml for pure compounds), its efficacy was enhanced when conjugated with nanodiamonds. ipb.ac.id, researchgate.net Earlier research indicated that Squamocin inhibited proliferation in both parental (MCF7-S) and multidrug-resistant (MCF7-R) MCF-7 cells by blocking the cell cycle in the G1-phase and decreasing the cellular ATP pool. nih.gov, nih.gov

T24 (Bladder Cancer): Squamocin demonstrates selective cytotoxicity towards S-phase-enriched T24 bladder cancer cells. nih.gov, researchgate.net It induces apoptosis in these cells through pathways involving Bax, Bad, and caspase-3 activation, leading to enhanced caspase-3 activity and the cleavage of PARP. researchgate.net, frontiersin.org, frontiersin.org It also causes G1 phase arrest in T24 cells. researchgate.net, frontiersin.org, nih.gov

HL-60 (Leukemia): Squamocin significantly inhibits the proliferation of HL-60 leukemia cells, with an IC50 value of 0.17 µg/ml. nih.gov It induces apoptosis in HL-60 cells via caspase-3 activation and the activation of stress-activated protein kinase (SAPK/JNK). nih.gov, nih.gov, researchgate.net, thegoodscentscompany.com This apoptotic process is characterized by extensive nuclear condensation, DNA fragmentation, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Pretreatment with a caspase-3 specific inhibitor (DEVD-CHO) prevented these squamocin-induced effects. nih.gov

Beyond these specific cell lines, Squamocin has also shown cytotoxic activity against other cancer cell types, including H460 (lung cancer), BGC 803 (gastric cancer), BEL 7402, HepG2, and SMCC-7721 (liver cancer). ipb.ac.id, researchgate.net It also induces G2/M phase arrest in chronic myeloid leukemia (K562) cells. researchgate.net, ias.ac.in

Comparative Cytotoxic Potency against Standard Anticancer Agents

Squamocin's cytotoxic potency has been compared with several established anticancer agents, often demonstrating superior efficacy:

MCF-7 Cells: Squamocin has been reported to be approximately 100 times more effective than adriamycin against MCF-7 cells. nih.gov

Gastric and Colorectal Cancer Xenografts: In in vivo tumor models, Squamocin exhibited higher tumor inhibition rates compared to the EZH2 inhibitor EPZ-6438. For gastric cancer (AGS xenograft), Squamocin achieved a TIR of 56.49%, whereas EPZ-6438 had a TIR of 32.7%. In colorectal cancer (SW480 xenograft), Squamocin showed a TIR of 53.82% compared to 27.43% for EPZ-6438. nih.gov

General Potency: The IC50 values of Squamocin against various tumor cells are often in the nanomolar (nM) range. This level of potency is considered 10 to 100 times higher than many first-line antitumor drugs, such as doxorubicin (B1662922) and paclitaxel. researchgate.net For example, the IC50 of 10.03 µg/ml for MCF-7 cells translates to approximately 16.1 nM (given Squamocin's molecular weight of 622.915752887726 g/mol ). ipb.ac.id, chem960.com, researchgate.net

Table 2: Comparative Cytotoxic Potency of Squamocin

| Cancer Cell Line / Model | Squamocin Effect | Comparative Agent | Agent Effect | Source |

| MCF-7 (Breast Cancer) | ≈100x more effective | Adriamycin | Standard efficacy | nih.gov |

| AGS Xenograft (Gastric) | TIR = 56.49% | EPZ-6438 | TIR = 32.7% | nih.gov |

| SW480 Xenograft (Colorectal) | TIR = 53.82% | EPZ-6438 | TIR = 27.43% | nih.gov |

| Various Tumor Cells | nM-level IC50 | Doxorubicin, Paclitaxel | 10-100x less potent | researchgate.net |

Impact on Cell Viability and Clonogenic Survival

Squamocin's cytotoxic effects are profoundly manifested in its impact on cancer cell viability and clonogenic survival. In HNSCC cell lines (SCC15, SCC25), Squamocin treatment led to a dose-dependent suppression of cell proliferation, as measured by CCK8 assays, and a significant reduction in clonogenic survival, indicating its ability to inhibit the long-term proliferative capacity of these cells. nih.gov, researchgate.net

Across various cancer cell types, including HL-60 leukemia cells, Squamocin consistently inhibits proliferation and induces apoptosis, leading to a reduction in viable cell populations. nih.gov This broad impact on cell viability and survival underscores Squamocin's potential as an anticancer agent.

Antiparasitic Investigations

Squamocin L has demonstrated significant efficacy against various parasitic organisms, highlighting its potential as an antiparasitic agent.

Leishmanicidal Activity against Leishmania Promastigotes

Research has indicated that this compound possesses leishmanicidal activity. When tested against Leishmania amazonensis amastigotes, this compound exhibited a notable inhibition of 87% at a concentration of 20 µg/mL scielo.brresearchgate.net. Furthermore, Squamocin (which in this context refers to this compound) presented an IC100 value of 25 µg/mL against Leishmania spp. promastigotes ird.fr.

Table 1: Leishmanicidal Activity of this compound

| Parasite Strain | Form | Concentration (µg/mL) | Inhibition (%) | IC100 (µg/mL) | Reference |

| Leishmania amazonensis | Amastigotes | 20 | 87 | N/A | scielo.brresearchgate.net |

| Leishmania spp. | Promastigotes | N/A | N/A | 25 | ird.fr |

Trypanocidal Activity against Trypanosoma cruzi

This compound has also shown potent trypanocidal activity. Studies have reported a 100% inhibition of both amastigote and trypomastigote forms of Trypanosoma cruzi when exposed to this compound at a concentration of 20 µg/mL scielo.brresearchgate.net.

Table 2: Trypanocidal Activity of this compound

| Parasite Strain | Forms Tested | Concentration (µg/mL) | Inhibition (%) | Reference |

| Trypanosoma cruzi | Amastigotes and Trypomastigotes | 20 | 100 | scielo.brresearchgate.net |

Modulation of Microbial Biofilm Formation

Beyond its antiparasitic effects, this compound has been investigated for its role in modulating microbial biofilm formation, particularly in the context of bioremediation.

Stimulation of Biofilm Formation in Bacillus atrophaeus CN4

This compound has been observed to stimulate the formation of biofilm in Bacillus atrophaeus CN4 researchgate.netnih.govresearchgate.netnih.govconicet.gov.ar. This effect is significant because Bacillus atrophaeus CN4, a bacterium isolated from contaminated soil, is known for its ability to degrade naphthalene (B1677914) researchgate.netnih.govconicet.gov.ar. Importantly, at a concentration of 2.5 µg/mL, this compound does not impede the planktonic growth of Bacillus atrophaeus CN4, indicating that the observed increases in naphthalene degradation are solely attributable to the stimulation of biofilm formation researchgate.netnih.govconicet.gov.ar.

Enhancement of Naphthalene Degradation in Microorganisms (e.g., Bacillus atrophaeus CN4, Pseudomonas plecoglossicida J26)

The stimulation of biofilm formation by this compound directly correlates with an enhanced capacity for naphthalene degradation in certain microorganisms. Bacillus atrophaeus CN4, utilizing naphthalene as its sole carbon and energy source, demonstrated a 69% removal of the initial naphthalene concentration (approximately 0.2 mmol/L) within the first 12 hours of incubation, a process significantly enhanced by the addition of this compound researchgate.netnih.govconicet.gov.ar. Similar stimulatory effects on biofilm production and subsequent enhancement of naphthalene degradation have also been observed in other naphthalene-degrading strains, such as Pseudomonas plecoglossicida J26 researchgate.netjst.go.jpconicet.gov.ar.

Table 3: Effect of this compound on Biofilm Formation and Naphthalene Degradation

| Microorganism | This compound Concentration (µg/mL) | Effect on Planktonic Growth | Effect on Biofilm Formation | Naphthalene Degradation Enhancement | Reference |

| Bacillus atrophaeus CN4 | 2.5 | No effect | Stimulated | Yes (69% removal in 12h) | researchgate.netnih.govconicet.gov.ar |

| Pseudomonas plecoglossicida J26 | 2.5 | N/A | Stimulated | Yes | researchgate.netjst.go.jpconicet.gov.ar |

Mechanisms of Action of Squamocin L at the Molecular and Cellular Level

Inhibition of Mitochondrial Respiration

A primary and well-documented mechanism of Squamocin (B1681989) L is its ability to interfere with mitochondrial respiration, the cell's principal energy-generating pathway. This disruption occurs at several key stages, leading to a cascade of events that cripple the cell's metabolic capabilities.

Specific Inhibition of Mitochondrial Complex I (NADH: ubiquinone oxidoreductase)

Squamocin L acts as a potent and specific inhibitor of Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase. researchgate.netmdpi.comnih.gov This enzyme complex is the first and largest of the five complexes in the mitochondrial electron transport chain. By binding to Complex I, this compound effectively blocks the transfer of electrons from NADH to ubiquinone. mdpi.comnih.gov This inhibition is a critical event, as it halts the flow of electrons down the respiratory chain, a process essential for generating the proton gradient that drives ATP synthesis. mdpi.com The inhibitory action of this compound on Complex I is considered a hallmark of the annonaceous acetogenin (B2873293) class of compounds. nih.govnih.gov

Disruption of Mitochondrial Oxidative Phosphorylation

The specific inhibition of Complex I by this compound directly leads to the disruption of mitochondrial oxidative phosphorylation. mdpi.comnih.gov Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). libretexts.org With the electron flow from NADH being blocked at Complex I, the subsequent steps of the electron transport chain are impaired. This prevents the efficient pumping of protons across the inner mitochondrial membrane, a prerequisite for the function of ATP synthase. libretexts.org Consequently, the entire process of oxidative phosphorylation is severely compromised. mdpi.com

Induction of Programmed Cell Death and Cell Cycle Dysregulation

In addition to its effects on cellular metabolism, this compound is a potent inducer of programmed cell death, or apoptosis, and can cause dysregulation of the cell cycle. This ensures that cells damaged by metabolic disruption are efficiently eliminated.

Apoptosis Induction (Intrinsic and Extrinsic Pathways)

This compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. researchgate.netnih.gov The intrinsic pathway, also known as the mitochondrial pathway, is often initiated by cellular stress, such as the DNA damage and energy depletion caused by this compound. thermofisher.com This pathway involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, which in turn activates a cascade of caspases. mdpi.com

The extrinsic pathway is initiated by external signals through death receptors on the cell surface. thermofisher.commdpi.com Evidence suggests that this compound can also activate this pathway, leading to the recruitment and activation of initiator caspases. nih.gov The convergence of both pathways on the activation of executioner caspases ensures the efficient dismantling of the cell. mdpi.com

Activation of Caspases (e.g., Caspase 3)

A key event in the execution phase of apoptosis is the activation of a family of proteases called caspases. This compound treatment leads to the activation of key executioner caspases, most notably Caspase-3. nih.govnih.gov The activation of Caspase-3 is a critical step, as this enzyme is responsible for cleaving a wide range of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. nih.gov Studies have demonstrated that the apoptosis induced by this compound is dependent on the activation of Caspase-3. nih.gov

Modulation of Stress-Activated Protein Kinases (e.g., SAPK/JNK)

Recent studies have highlighted the role of this compound in activating the Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) signaling pathway. nih.govnih.gov This pathway is a critical component of the cellular response to a variety of environmental stresses. cellsignal.com The activation of JNK is a key event in the signaling cascade that can ultimately lead to apoptosis, or programmed cell death. nih.gov Research indicates that treatment with squamocin leads to an increased phosphorylation of JNK, a marker of its activation. nih.gov This activation of the JNK pathway is considered a significant part of the mechanism by which squamocin induces apoptosis in certain cell types, such as HL-60 leukemia cells. nih.gov The signaling cascade is initiated by various stress signals, often transmitted by small GTPases of the Rho family, leading to the activation of a series of kinases that ultimately phosphorylate and activate JNK. cellsignal.comnih.gov Once activated, JNK can translocate to the nucleus and regulate the activity of multiple transcription factors, influencing cellular processes like apoptosis. cellsignal.com

Cell Cycle Arrest (G1, S, and G2/M Phases)

This compound has been shown to interfere with the normal progression of the cell cycle, inducing arrest at multiple phases, including G1, S, and G2/M. nih.govnih.gov

G1 Phase Arrest: Several studies have demonstrated that squamocin can arrest the cell cycle in the G1 phase in various cancer cell lines, including GBM8401, Huh-7, and SW620 cells. nih.govnih.gov This G1 phase arrest is a crucial mechanism for inhibiting cell proliferation. nih.gov The arrest is associated with a failure of the cell cycle to progress, preventing the cell from entering the S phase, the period of DNA synthesis. nih.gov

S Phase Arrest: In addition to G1 arrest, squamocin has been observed to induce cell cycle arrest in the S phase in certain cancer cell lines, such as SCC15 and SCC25. nih.gov This indicates a selective cytotoxicity towards cells actively synthesizing DNA. nih.gov The arrest in the S phase is accompanied by a downregulation of S-phase biomarkers like Cyclin A2 and CDK2. nih.gov

G2/M Phase Arrest: Squamocin has also been found to cause cell cycle arrest at the G2/M checkpoint. nih.gov In chronic myeloid leukemia (K562) cells, for instance, squamocin treatment leads to a halt in the G2/M phase. nih.gov This arrest is linked to a decrease in the protein levels of Cdk1 and Cdc25C, key regulators of the G2/M transition. nih.gov

The specific phase of cell cycle arrest can be cell-type dependent. For example, in SCC15 cells, squamocin induces arrest at both the S and G2/M phases, whereas in SCC25 cells, the arrest is primarily in the S phase. nih.gov

Epigenetic and Gene Expression Modulation

This compound exerts a profound influence on cellular function through the modulation of epigenetic markers and the alteration of gene expression.

Modulation of Histone H3 Phosphorylation (e.g., S10 and S28)

A novel aspect of squamocin's mechanism of action is its ability to modulate the phosphorylation of histone H3 at serine residues 10 (S10) and 28 (S28). nih.govnih.gov Histone modifications are a key component of epigenetics, influencing gene expression without altering the DNA sequence itself. mdpi.comnews-medical.net

Research has shown that squamocin treatment leads to a decrease in the phosphorylation levels of both H3S10 and H3S28 in cancer cells. nih.gov This reduction in phosphorylation is associated with the downregulation of aurora B and pMSK1 expressions, kinases known to phosphorylate these specific histone residues. nih.gov The decreased phosphorylation of H3S10 and H3S28 is believed to contribute to the failure of cell cycle progression, leading to the observed G1 phase arrest. nih.gov This modulation of histone H3 phosphorylation represents a significant epigenetic effect of squamocin. nih.govresearchgate.net

Alteration of Autophagy Gene Expression (e.g., Atg1, Atg8)

Squamocin has been shown to influence the process of autophagy by altering the expression of key autophagy-related genes (Atg). nih.govplos.org In the midgut cells of Aedes aegypti larvae, exposure to squamocin resulted in an increased expression of Atg1 and Atg8. nih.govplos.org

Atg1 is a serine/threonine kinase that plays a crucial role in the induction of autophagy. plos.org

Atg8 is a ubiquitin-like protein that is essential for the formation of the autophagosome vesicle and is often used as a molecular marker for autophagy. plos.org

The increased expression of these genes suggests that squamocin can induce autophagy, a cellular process of self-digestion of cellular components. nih.govplos.org This induction of autophagy may be a consequence of other cellular stresses caused by squamocin, such as the disruption of ion transport. plos.org

Impact on Membrane Ion Transporters (e.g., V-ATPase)

Squamocin has been demonstrated to affect the expression of genes encoding membrane ion transporters, specifically the vacuolar-type H+-ATPase (V-ATPase). nih.govplos.org In the midgut of Aedes aegypti larvae, squamocin treatment led to a decrease in the expression of the V-ATPase gene. nih.govplos.org

V-ATPases are crucial enzymes that mediate the transport of protons across membranes, playing a vital role in processes like nutrient absorption and ion balance. plos.org The reduction in V-ATPase expression by squamocin suggests a potential disruption of ion and water transport, which could lead to cellular injury and contribute to the induction of autophagy. plos.org

Effects on Water Channels (e.g., Aquaporin-4 (Aqp4) Gene Expression)

The expression of water channels, specifically aquaporin-4 (Aqp4), is also impacted by squamocin. nih.govplos.org Aquaporins are integral membrane proteins that facilitate the transport of water across cell membranes. wikipedia.org

Studies on Aedes aegypti larvae have shown that squamocin can decrease the expression of the Aqp4 gene. nih.govplos.org This effect, combined with the decreased expression of V-ATPase, suggests that squamocin may interfere with the osmotic balance of cells by affecting both water and ion transport. plos.org This disruption of cellular homeostasis is another potential trigger for the observed cytotoxic effects and induction of autophagy. plos.org

Regulation of Metastasis-Related Genes (e.g., C-JUN, NOTCH4, CTNND1)

This compound has demonstrated the ability to modulate the expression of genes critically involved in metastasis. In studies involving breast cancer cells, squamocin, particularly when conjugated with nanodiamonds, has been shown to significantly downregulate the expression of pro-metastatic genes such as C-JUN and NOTCH4. ipb.ac.idresearchgate.net Concurrently, it upregulates the anti-metastatic gene CTNND1, although this effect was not statistically significant in one study. ipb.ac.idresearchgate.net

Bioinformatic analysis has confirmed that in tumor tissues, there is an upregulation of pro-metastatic genes like C-JUN and NOTCH4 and a downregulation of the anti-metastatic gene CTNND1 compared to normal tissues. ipb.ac.idresearchgate.net The modulatory effects of squamocin on these genes suggest a potential mechanism for its anti-metastatic properties. ipb.ac.id C-JUN is a component of the AP-1 transcription factor, which is implicated in cellular proliferation and invasion. NOTCH4 signaling is also a known driver of metastasis and epithelial-mesenchymal transition (EMT) in various cancers. nih.gov Conversely, CTNND1 (also known as p120-catenin) is crucial for maintaining stable cell-cell adhesion, and its loss is associated with increased cell motility and invasion. atlasgeneticsoncology.org

Table 1: Effect of this compound on Metastasis-Related Gene Expression

| Gene | Function | Effect of this compound Treatment | Reference |

| C-JUN | Pro-metastatic | Downregulation | ipb.ac.idresearchgate.net |

| NOTCH4 | Pro-metastatic | Downregulation | ipb.ac.idresearchgate.net |

| CTNND1 | Anti-metastatic | Upregulation (not always significant) | ipb.ac.idresearchgate.net |

Endoplasmic Reticulum Stress and Unfolded Protein Response (UPR)

Triggering of ER Stress and UPR

This compound has been identified as a potent inducer of endoplasmic reticulum (ER) stress, which subsequently activates the Unfolded Protein Response (UPR). nih.govnih.gov This process is initiated when the ER's capacity to fold proteins is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. frontiersin.orgmdpi.com Squamocin's mechanism for inducing ER stress is linked to its ability to disrupt mitochondrial respiratory Complex I function, which leads to reduced ATP production and impairs the function of Heat Shock Protein 90α (HSP90α). nih.govresearchgate.net This disruption of cellular energy homeostasis and protein folding machinery synergistically promotes ER stress and triggers the UPR. nih.gov

The UPR is a complex signaling network primarily mediated by three ER transmembrane sensor proteins: PERK, IRE1α, and ATF6. mdpi.comfrontiersin.org Gene set enrichment analysis has confirmed that treatment with squamocin leads to a significant upregulation of genes associated with the ER stress response and the UPR. nih.gov This activation of the UPR is a critical component of squamocin's anticancer activity, as prolonged or severe ER stress can ultimately lead to programmed cell death. frontiersin.orgfrontiersin.org

ER-Associated Degradation (ERAD) of Oncoproteins (e.g., EZH2, MYC)

A key consequence of squamocin-induced ER stress is the enhanced degradation of specific oncoproteins through the ER-associated degradation (ERAD) pathway. nih.govnih.gov Research has shown that squamocin effectively depletes the levels of the oncoproteins EZH2 (Enhancer of zeste homolog 2) and MYC in various cancer cell lines. nih.govresearchgate.net Both EZH2 and MYC are crucial drivers of tumor growth and are often overexpressed in cancers like head and neck squamous cell carcinoma (HNSCC). nih.govoncotarget.com

The degradation of EZH2 and MYC is a direct result of the UPR activation by squamocin. nih.gov The ER stress signals initiated by squamocin lead to the ubiquitination of these oncoproteins, marking them for destruction by the proteasome. nih.gov Interestingly, a general ER stress inducer like tunicamycin (B1663573) did not trigger the degradation of EZH2 and MYC, suggesting that the substrate specificity of ERAD can be dependent on the specific stress stimulus and cell type. nih.gov This highlights a specific mechanism of action for squamocin in targeting these particular oncoproteins. nih.gov

Upregulation of Ubiquitin-Proteasome System (UPS) Genes

Concurrent with the induction of ER stress and ERAD, squamocin treatment leads to the significant upregulation of genes within the ubiquitin-proteasome system (UPS). nih.gov The UPS is the primary cellular machinery responsible for degrading ubiquitinated proteins, including those targeted by ERAD. thebiogrid.orgthermofisher.com

RNA sequencing and subsequent qRT-PCR analyses have demonstrated that squamocin upregulates a suite of key UPS genes. nih.gov This includes genes encoding for ubiquitin-activating enzymes (E1s) like UBA6, ubiquitin-conjugating enzymes (E2s) such as UBE2Z, and ubiquitin ligases (E3s) like FBXW7. nih.gov This reprogramming of the UPS is a direct consequence of ER stress, as the upregulation of these genes can be reversed by ER stress inhibitors. nih.gov The activation of the UBA6-UBE2Z-FBXW7 ubiquitin cascade is specifically implicated in the degradation of EZH2 and MYC, linking the squamocin-induced ER stress directly to the destruction of these oncoproteins via an enhanced UPS. nih.govnih.gov

Identification of Molecular Targets

Direct Binding to Heat Shock Protein 90α (HSP90α)

A pivotal discovery in understanding the molecular mechanism of squamocin is the identification of Heat Shock Protein 90α (HSP90α) as a direct binding target. nih.govresearchgate.net HSP90α is a highly abundant molecular chaperone that plays a crucial role in maintaining protein homeostasis by assisting in the folding and stabilization of numerous client proteins, many of which are oncoproteins. caymanchem.comnih.gov

The direct interaction between squamocin and HSP90α has been confirmed through multiple experimental approaches, including surface plasmon resonance (SPR), differential scanning fluorimetry (DSF), and cellular thermal shift assays (CETSA). nih.gov Molecular docking studies have further elucidated the binding mode, showing that squamocin forms hydrogen bonds with specific amino acid residues (Asn51, Gly97, Phe138, and Tyr139) within the N-terminal domain of HSP90α. nih.gov The binding of squamocin to HSP90α impairs its chaperone function, which is dependent on ATP. nih.govresearchgate.net This impairment contributes to the accumulation of unfolded proteins, thereby triggering ER stress and the subsequent degradation of HSP90α client proteins like EZH2 and MYC. nih.gov Knockdown of HSP90α was found to reduce cellular sensitivity to squamocin, confirming that HSP90α is a key direct target mediating the compound's anticancer effects. nih.gov

Activity-Based Protein Profiling for New Putative Targets

Historically, the potent cytotoxic effects of this compound were primarily attributed to its role as a powerful inhibitor of mitochondrial complex I. However, discrepancies in structure-activity relationships and evidence that complex I inhibition alone does not fully account for all of its biological effects have prompted researchers to search for other cellular targets. researchgate.netnih.gov A key technology in this endeavor has been activity-based protein profiling (ABPP), a chemical proteomics approach that uses active site-directed chemical probes to assess the functional state of enzymes in complex biological systems. nih.gov

To identify new putative protein targets of this compound, researchers have employed a strategy involving the synthesis of a this compound analogue suitable for ABPP. researchgate.netmdpi.com This involved creating a probe by modifying this compound to include a small chemical tag, such as an alkyne or azide (B81097) group. nih.govrsc.org This modification allows the probe to be introduced into living cells or cell lysates, where it binds to its protein targets. Following binding, a reporter tag, like biotin (B1667282) or a fluorescent dye, is attached to the probe via a highly efficient and specific chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". researchgate.netrsc.orgnih.gov This reporter tag then enables the detection, enrichment, and identification of the protein targets through methods like mass spectrometry-based proteomics. nih.govnih.gov

The application of this technique has led to the identification of new putative targets for this compound, challenging the long-held "complex I dogma". researchgate.netnih.gov These studies have revealed that this compound interacts with a variety of proteins beyond its well-known mitochondrial target, including cytosolic and reticulum-associated enzymes. nih.gov This approach has provided crucial insights, suggesting that the mechanism of action of this potent molecule is more complex than previously understood and involves multiple cellular pathways. researchgate.net

Investigation of Targets Beyond Mitochondrial Complex I

Building on the evidence that this compound's activity is not limited to mitochondrial complex I, subsequent research has focused on identifying and characterizing these alternative targets and their downstream consequences. A significant breakthrough in this area has been the identification of heat shock protein 90α (HSP90α) as a direct binding target of this compound. nih.govresearchgate.net

This discovery was validated through multiple lines of experimental evidence, including surface plasmon resonance (SPR), differential scanning fluorimetry (DSF), and cellular thermal shift assays (CETSA). nih.gov Mechanistically, the inhibition of mitochondrial complex I by this compound leads to reduced ATP production and increased reactive oxygen species (ROS), which in turn provokes endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.gov This cellular stress state appears to be linked to the interaction with HSP90α, a crucial molecular chaperone involved in the folding and stability of numerous client proteins, many of which are oncoproteins. nih.gov

The impairment of HSP90α function by this compound has profound downstream effects, most notably on the ubiquitin-proteasome system (UPS). nih.gov Research has demonstrated that this compound treatment leads to the upregulation of multiple genes within the UPS cascade. nih.gov This activation of the UPS is highly specific, triggering a particular ubiquitin cascade involving the E1 activating enzyme UBA6, the E2 conjugating enzyme UBE2Z, and the E3 ligase FBXW7. nih.gov This specific pathway is responsible for the ubiquitylation and subsequent proteasomal degradation of key oncoproteins, including EZH2 and MYC. nih.gov The degradation of these proteins, which are critical drivers of tumor growth and proliferation, provides a powerful, non-mitochondrial mechanism for this compound's anti-cancer effects. nih.gov

Research Findings on this compound-Induced Upregulation of Ubiquitin-Proteasome System Genes

Detailed transcriptomic analysis has identified specific components of the ubiquitin-proteasome system that are significantly upregulated upon treatment with this compound. The following table summarizes a selection of these genes, highlighting the broad impact of this compound on this critical cellular degradation pathway. nih.gov

| Gene Category | Gene Name | Description |

| E1 Activating Enzymes | UBA6 | Ubiquitin-like modifier activating enzyme 6 |

| UBA7 | Ubiquitin-like modifier activating enzyme 7 | |

| E2 Conjugating Enzymes | UBE2Z | Ubiquitin conjugating enzyme E2 Z |

| UBE2B | Ubiquitin conjugating enzyme E2 B | |

| UBE2D3 | Ubiquitin conjugating enzyme E2 D3 | |

| UBE2E3 | Ubiquitin conjugating enzyme E2 E3 | |

| UBE2J2 | Ubiquitin conjugating enzyme E2 J2 | |

| E3 Ubiquitin Ligases | FBXW7 | F-box and WD repeat domain containing 7 |